4-(Methoxymethoxy)-2-methylbenzaldehyde

Medicinal Chemistry SGLT2 Inhibitors Diabetes Therapeutics

4-(Methoxymethoxy)-2-methylbenzaldehyde (CAS 661481-12-5) is a polysubstituted aromatic aldehyde characterized by a methoxymethoxy (MOM) ether protecting group at the para-position and a methyl group at the ortho-position relative to the formyl moiety. This compound class is a specialized synthetic building block, with its primary documented application being as a key intermediate in the synthesis of pyrazole-derived pharmaceutical agents targeting sodium-dependent glucose cotransporter 2 (SGLT2).

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 661481-12-5
Cat. No. B3055656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethoxy)-2-methylbenzaldehyde
CAS661481-12-5
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCOC)C=O
InChIInChI=1S/C10H12O3/c1-8-5-10(13-7-12-2)4-3-9(8)6-11/h3-6H,7H2,1-2H3
InChIKeyVUQFSGJZHRGVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methoxymethoxy)-2-methylbenzaldehyde (CAS 661481-12-5) | Sourcing & Technical Profile for Pharmaceutical R&D


4-(Methoxymethoxy)-2-methylbenzaldehyde (CAS 661481-12-5) is a polysubstituted aromatic aldehyde characterized by a methoxymethoxy (MOM) ether protecting group at the para-position and a methyl group at the ortho-position relative to the formyl moiety [1]. This compound class is a specialized synthetic building block, with its primary documented application being as a key intermediate in the synthesis of pyrazole-derived pharmaceutical agents targeting sodium-dependent glucose cotransporter 2 (SGLT2) [2]. The precise regiochemical arrangement of the MOM-protected phenol and the ortho-methyl substituent on the benzaldehyde core dictates its specific utility in convergent synthetic pathways where differential protection and steric effects are critical for yield and selectivity [1].

Why Generic Substitution Fails: The Critical Role of Ortho-Methyl and Para-MOM Protection in 4-(Methoxymethoxy)-2-methylbenzaldehyde


Direct substitution with simpler, commercially prevalent benzaldehyde derivatives is precluded by the compound's specific functional group arrangement, which is non-trivial for synthetic route development. The presence of the ortho-methyl group introduces steric hindrance that can significantly alter the kinetics of nucleophilic addition to the aldehyde carbonyl or electrophilic aromatic substitution on the ring compared to unsubstituted benzaldehyde or para-substituted analogs [1]. Furthermore, the para-methoxymethoxy (MOM) ether serves as a latent phenol, providing orthogonal protection that is stable under basic and nucleophilic conditions but can be selectively cleaved under mild acidic conditions [2]. This allows for late-stage unmasking of the phenol in complex molecule synthesis without affecting other acid-sensitive functionalities. Using an alternative such as 4-methoxy-2-methylbenzaldehyde (CAS 52289-54-0) would eliminate the possibility for late-stage deprotection to the free phenol, fundamentally altering the synthetic sequence and the target molecule's structure [1].

Quantitative Differentiation Evidence for 4-(Methoxymethoxy)-2-methylbenzaldehyde Against Structural Analogs


Validated Role as a Protected Building Block in SGLT2 Inhibitor Synthesis

The target compound is explicitly claimed as a critical synthetic intermediate in the preparation of pyrazole derivatives with SGLT2 inhibitory activity, as documented in patent EP1544208 A1 [1]. This represents a direct, high-value application not generally attributed to its closest commercially available, non-protected analog, 4-methoxy-2-methylbenzaldehyde (CAS 52289-54-0) [2]. The MOM-protected variant enables a specific synthetic sequence that is not feasible with the free phenol or simple methyl ether.

Medicinal Chemistry SGLT2 Inhibitors Diabetes Therapeutics Process Chemistry

Superior Synthetic Utility via Orthogonal MOM Protection Strategy

The methoxymethoxy (MOM) group provides a distinct deprotection profile compared to a standard methyl ether (e.g., in 4-methoxy-2-methylbenzaldehyde). While methyl ether cleavage typically requires harsh conditions (e.g., BBr3, refluxing HBr) that can degrade sensitive molecules, MOM ethers can be cleaved under mild acidic conditions that preserve other functionalities [1]. Literature on analogous systems reports that MOM ether deprotection can be achieved with high efficiency (yields typically ranging from 85-98% across various methods) [2]. This orthogonal reactivity is a quantifiable advantage in complex molecule synthesis.

Organic Synthesis Protecting Group Chemistry Methodology Chemoselectivity

Structural Uniqueness and Impact of Ortho-Methyl Steric Hindrance

The ortho-methyl group in 4-(Methoxymethoxy)-2-methylbenzaldehyde introduces steric bulk adjacent to the reactive aldehyde, a feature absent in the para-MOM protected analog, 4-(Methoxymethoxy)benzaldehyde (CAS 2547-86-7) [1]. This steric hindrance can be a design feature, employed to control regioselectivity in subsequent reactions (e.g., preventing unwanted nucleophilic attack at the carbonyl or directing electrophilic substitution to the less-hindered meta position) or to impart conformational rigidity [2]. While direct kinetic data for this specific compound is not available in the public domain, the effect is a well-established principle in physical organic chemistry.

Physical Organic Chemistry Reaction Kinetics Steric Effects Synthetic Planning

High-Value Application Scenarios for Procuring 4-(Methoxymethoxy)-2-methylbenzaldehyde


Synthesis of Pyrazole-Containing SGLT2 Inhibitor Libraries for Diabetes Research

This is the most defensible procurement scenario. The compound is a documented intermediate in the synthesis of SGLT2 inhibitors, as per EP1544208 A1 [1]. Research groups developing novel antidiabetic agents based on this pyrazole scaffold will require this specific building block to access the target chemotype. Procurement is justified by the direct link to a validated, patent-protected pharmaceutical target class, making it an essential component for medicinal chemistry campaigns in this competitive area.

Multi-Step Synthesis of Complex Natural Products or APIs Requiring Orthogonal Phenol Protection

This compound is ideally suited for total synthesis projects where a phenol must be protected through several synthetic transformations and then unmasked at a late stage. The MOM group's stability to a wide range of basic and nucleophilic conditions, coupled with its selective cleavage under mild acid [1], makes it a superior choice over a simple methyl ether. Procurement is driven by the need for this specific orthogonal reactivity to navigate a complex synthetic sequence with high yield and chemoselectivity, as demonstrated in the efficient deprotection of MOM ethers in high yields (85-98%) [2].

Investigating Steric and Electronic Effects in Organometallic and Catalytic Reactions

The unique combination of an ortho-methyl group and a para-MOM-protected phenol creates a distinct steric and electronic profile on the benzaldehyde ring [1]. This makes the compound a valuable probe for physical organic chemistry studies or for use as a specific substrate in reaction methodology development. Researchers studying steric effects in nucleophilic aromatic substitution, cross-coupling reactions, or enantioselective catalysis would procure this compound to investigate the impact of ortho-methyl hindrance on reaction rates, regioselectivity, or enantiomeric excess [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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